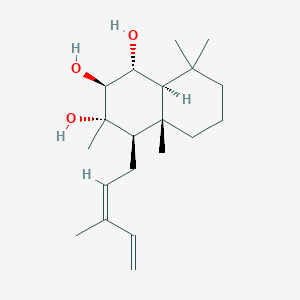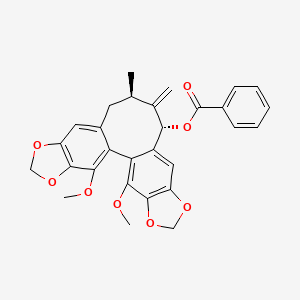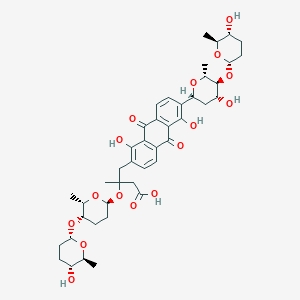
Austroinulin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation methods for Austroinulin are not extensively documented in the available literature. as a natural product, it is typically extracted from its plant sources using standard extraction techniques such as solvent extraction, distillation, and chromatography.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from its natural sources. The process includes harvesting the plant material, followed by extraction using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography to isolate the compound.
Analyse Chemischer Reaktionen
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving Austroinulin are not well-documented. Typically, natural products like this compound may react with oxidizing agents, reducing agents, and other common reagents used in organic synthesis.
Major Products Formed: The major products formed from the reactions of this compound are not explicitly detailed in the available sources. Further research and experimental data would be required to provide a comprehensive analysis of the reaction products.
Wissenschaftliche Forschungsanwendungen
Austroinulin has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, it is used in the development of natural health products and supplements due to its beneficial properties.
Wirkmechanismus
The mechanism of action of Austroinulin involves its interaction with molecular targets and pathways in the body. specific details about its molecular targets and pathways are not well-documented. Generally, natural compounds like this compound exert their effects through interactions with enzymes, receptors, and other cellular components, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Austroinulin include other natural products found in the same plant sources, such as stevioside and rebaudioside A from Stevia rebaudiana. These compounds share similar chemical structures and biological activities.
Uniqueness: this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. Its presence in multiple plant sources and its potential therapeutic properties make it a compound of interest in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
62868-75-1 |
|---|---|
Molekularformel |
C20H34O3 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(1R,2S,3S,4R,4aS,8aS)-3,4a,8,8-tetramethyl-4-[(2Z)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol |
InChI |
InChI=1S/C20H34O3/c1-7-13(2)9-10-14-19(5)12-8-11-18(3,4)16(19)15(21)17(22)20(14,6)23/h7,9,14-17,21-23H,1,8,10-12H2,2-6H3/b13-9-/t14-,15-,16+,17+,19-,20+/m1/s1 |
InChI-Schlüssel |
JEZOMVOAWYLQAJ-ZHPNODNJSA-N |
SMILES |
CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C |
Isomerische SMILES |
C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C)/C=C |
Kanonische SMILES |
CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C |
Synonyme |
austroinulin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1245809.png)












